Arg-gly-asp
Overview
Description
Arg-gly-asp is a tripeptide composed of the amino acids arginine, glycine, and aspartic acid. It is a significant peptide motif responsible for cell adhesion to the extracellular matrix, found in various species ranging from Drosophila to humans . This peptide sequence is recognized by cell adhesion proteins called integrins, which bind to this sequence within many matrix proteins, including fibronectin, fibrinogen, vitronectin, and osteopontin .
Scientific Research Applications
Arg-gly-asp has numerous applications in scientific research:
Chemistry: It is used in the study of peptide synthesis and modification techniques.
Medicine: this compound is used in drug delivery systems, particularly in targeting cancer cells.
Industry: The peptide is used in the development of biomaterials and coatings that promote cell adhesion.
Mechanism of Action
Target of Action
Arginyl-glycyl-aspartic acid (RGD) is a peptide motif that plays a crucial role in cell adhesion to the extracellular matrix (ECM) . The primary targets of RGD are cell adhesion proteins called integrins . These integrins recognize and bind to the RGD sequence, which is found within many matrix proteins, including fibronectin, fibrinogen, vitronectin, osteopontin, and several other adhesive extracellular matrix proteins .
Mode of Action
RGD interacts with its targets, the integrins, by binding to them . This binding results in enhanced cell attachment . The RGD motif is presented in slightly different ways in different proteins, allowing the many RGD-binding integrins to selectively distinguish individual adhesion proteins .
Biochemical Pathways
The binding of RGD to integrins affects various biochemical pathways. For instance, it has been found that eight members of the integrin family (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, αIIIbβ3, α5β1, and α8β1) all recognize the amino acid binding pattern Arg-Gly-Asp (RGD) in their endogenous ligands . This interaction influences the downstream effects of these pathways, including cell adhesion and migration .
Pharmacokinetics
The pharmacokinetics of RGD can be influenced by its formulation. For example, RGD peptide-based ionizable lipids can be formulated into lipid nanoparticles (LNPs) for integrin binding on cells and targeted mRNA delivery . These RGD-LNPs have been shown to have effective mRNA encapsulation and transfection .
Result of Action
The binding of RGD to integrins results in enhanced cell attachment . This can have various molecular and cellular effects. For example, modifying a titanium implant surface with a protein containing RGD improved bone mineralization and implant integration and prevented failure of the prosthetic .
Action Environment
The action, efficacy, and stability of RGD can be influenced by various environmental factors. For instance, the cellular uptake of RGD-LNPs was found to be reversed in the presence of soluble RGD, supporting the hypothesis that this improved uptake is RGD-dependent .
Future Directions
RGD has been used in various research and applications. For instance, it has been used in the synthesis of nanostructures , and it functions as a brain tumor targeting ligand . One study evaluated the antimicrobial, antibiofilm, and anticancer potentials of Glycyl-Arginine and Lysyl-Aspartic acid dipeptides . These findings suggest that RGD and similar peptides have potential in a range of future applications, from nanotechnology to medicine .
Biochemical Analysis
Biochemical Properties
Arginyl-glycyl-aspartic acid interacts with various enzymes, proteins, and other biomolecules. It is a key specificity determinant for integrin recognition, through hydrogen bonding and metal coordination interactions . The central glycine residue also is in close contact with the integrin surface .
Cellular Effects
Arginyl-glycyl-aspartic acid has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found that arginine glycine aspartic acid peptides and their derivatives can enhance the direct targeting ability of integrin receptors .
Molecular Mechanism
The mechanism of action of Arginyl-glycyl-aspartic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Arginyl-glycyl-aspartic acid change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Arginyl-glycyl-aspartic acid vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Arginyl-glycyl-aspartic acid is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Arginyl-glycyl-aspartic acid is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Arginyl-glycyl-aspartic acid and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Arg-gly-asp can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
In industrial settings, the production of arginyl-glycyl-aspartic acid often involves automated peptide synthesizers that can handle large-scale synthesis. The process includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for verification of the peptide sequence .
Chemical Reactions Analysis
Types of Reactions
Arg-gly-asp primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, depending on the presence of reactive groups in its structure .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of arginyl-glycyl-aspartic acid include carbodiimides for peptide bond formation, trifluoroacetic acid for deprotection, and various solvents like dimethylformamide (DMF) and dichloromethane (DCM) .
Major Products Formed
The major products formed from reactions involving arginyl-glycyl-aspartic acid are typically modified peptides or peptide conjugates used in various biological and medical applications .
Comparison with Similar Compounds
Similar Compounds
Lysyl-aspartic acid: Another dipeptide involved in cell adhesion but with different binding properties.
Glycyl-arginine: A dipeptide with antimicrobial and anticancer properties.
Uniqueness
Arg-gly-asp is unique due to its specific recognition by integrins, making it a critical component in cell adhesion studies and applications. Its ability to be chemically modified for various applications further enhances its versatility .
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMAXBFPHPZYIK-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912420 | |
Record name | Arginine-glycine-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99896-85-2, 119865-10-0, 124123-27-9 | |
Record name | Arginine-glycine-aspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99896-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arginyl-glycyl-aspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly (arginyl-glycyl-aspartic acid) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119865100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bitistatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124123279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arginine-glycine-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARGINYL-GLYCYL-ASPARTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VO7F77PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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